(3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol
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Overview
Description
(3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol is a chiral compound with significant potential in various scientific fields. This compound features an amino group, a difluorophenyl group, and a hydroxyl group, making it a versatile molecule for chemical synthesis and research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol typically involves the following steps:
Starting Material: The synthesis begins with a suitable precursor, such as a difluorobenzene derivative.
Addition of Amino Group: The amino group is introduced through a nucleophilic substitution reaction, often using reagents like ammonia or amines.
Hydroxyl Group Introduction: The hydroxyl group is added via a reduction reaction, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Chiral Resolution: The final step involves chiral resolution to obtain the (3R) enantiomer, which can be achieved using chiral catalysts or chromatography techniques.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, where the hydroxyl group is oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can further modify the compound, such as reducing the carbonyl group back to a hydroxyl group using reducing agents.
Substitution: The amino and hydroxyl groups can participate in substitution reactions, where they are replaced by other functional groups using appropriate reagents.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Substitution Reagents: Halides, acids, and bases.
Major Products Formed
Oxidation: Formation of carbonyl derivatives.
Reduction: Regeneration of hydroxyl groups.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
(3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol has diverse applications in scientific research:
Chemistry: Used as a building block for synthesizing complex molecules and studying reaction mechanisms.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: Explored for its therapeutic potential in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s functional groups allow it to form hydrogen bonds, electrostatic interactions, and hydrophobic contacts with its targets, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
(3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol: Unique due to its specific chiral configuration and functional groups.
(3S)-3-amino-3-(2,3-difluorophenyl)propan-1-ol: The enantiomer with different biological activity.
3-amino-3-(2,3-difluorophenyl)propan-1-ol: Without chiral resolution, a racemic mixture with varied properties.
Uniqueness
The (3R) enantiomer’s specific configuration provides distinct interactions with molecular targets, leading to unique biological and chemical properties compared to its (3S) counterpart and racemic mixtures.
Properties
Molecular Formula |
C9H11F2NO |
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Molecular Weight |
187.19 g/mol |
IUPAC Name |
(3R)-3-amino-3-(2,3-difluorophenyl)propan-1-ol |
InChI |
InChI=1S/C9H11F2NO/c10-7-3-1-2-6(9(7)11)8(12)4-5-13/h1-3,8,13H,4-5,12H2/t8-/m1/s1 |
InChI Key |
UCCMLMIJLWCYFP-MRVPVSSYSA-N |
Isomeric SMILES |
C1=CC(=C(C(=C1)F)F)[C@@H](CCO)N |
Canonical SMILES |
C1=CC(=C(C(=C1)F)F)C(CCO)N |
Origin of Product |
United States |
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